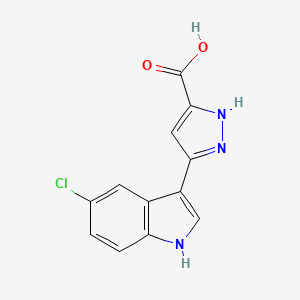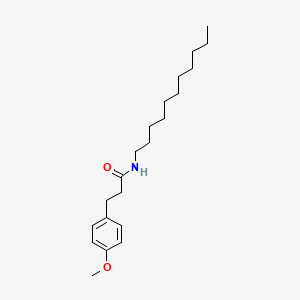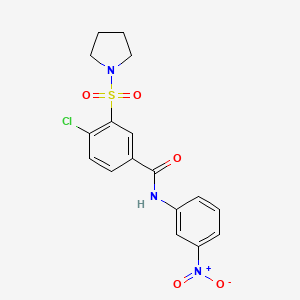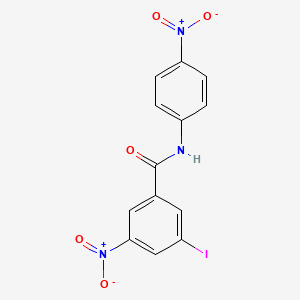
5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features both indole and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the EGFR/BRAF pathways, which are crucial in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-indole-2-carboxylate
- Pyrrolo[3,4-b]indol-3-one derivatives
- (2Z)-1-(5-Chloro-1H-indol-3-yl)-3-hydroxy-3-(1H-tetrazol-5-yl)-2-propen-1-one
Uniqueness
5-(5-chloro-1H-indol-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to its dual indole and pyrazole structure, which allows it to interact with multiple biological targets and exhibit a broad range of biological activities. This makes it a valuable compound in drug development and scientific research .
Properties
Molecular Formula |
C12H8ClN3O2 |
|---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C12H8ClN3O2/c13-6-1-2-9-7(3-6)8(5-14-9)10-4-11(12(17)18)16-15-10/h1-5,14H,(H,15,16)(H,17,18) |
InChI Key |
GLARVCWSAGAENO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C3=NNC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B12481359.png)
![Diethyl 1H-indol-3-YL[(4-methoxyphenyl)amino]methylphosphonate](/img/structure/B12481366.png)
![Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate](/img/structure/B12481367.png)


![7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B12481399.png)
![N-cyclopentyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12481422.png)
![Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481429.png)
![4-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12481438.png)

![4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12481443.png)

![2-amino-1-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12481450.png)
